molecular formula C6H13NO2 B10760866 Leucine CAS No. 21675-61-6

Leucine

Cat. No.: B10760866
CAS No.: 21675-61-6
M. Wt: 131.17 g/mol
InChI Key: ROHFNLRQFUQHCH-YFKPBYRVSA-N
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Description

Leucine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic functions. It is classified as a branched-chain amino acid (BCAA) along with isothis compound and valine. This compound is vital for regulating blood sugar levels, promoting muscle and bone tissue growth and recovery, and producing growth hormones. It is one of the most abundant amino acids in high-quality protein foods and is essential for humans, meaning it must be obtained through diet as the body cannot synthesize it .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leucine can be synthesized through several methods. One common approach involves the hydrolysis of proteins, where this compound is obtained by breaking down proteins into their constituent amino acids. Another method is the chemical synthesis from isovaleraldehyde, which was first achieved by Schulze in 1935 .

Industrial Production Methods: In industrial settings, this compound is often produced through fermentation processes using microorganisms such as bacteria or yeast. These microorganisms are genetically engineered to overproduce this compound, which is then extracted and purified for various uses. The fermentation process is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Leucine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Leucine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and proteins.

    Biology: Plays a critical role in cellular signaling pathways, particularly in the regulation of protein synthesis through the mTOR pathway.

    Medicine: this compound supplementation is studied for its potential to enhance muscle protein synthesis, improve muscle mass, and aid in recovery from trauma or surgery. .

    Industry: Used as a dietary supplement and food additive to enhance flavor and nutritional value.

Mechanism of Action

Leucine exerts its effects primarily through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating protein synthesis, cell growth, and metabolism. This compound activates mTORC1, a complex that promotes anabolic processes such as protein synthesis and inhibits catabolic processes like autophagy. This activation is mediated by this compound’s interaction with specific proteins that sense amino acid levels and regulate mTORC1 activity .

Comparison with Similar Compounds

This compound’s unique ability to robustly stimulate the mTOR pathway sets it apart from other amino acids, making it a critical component in muscle growth and metabolic regulation.

Biological Activity

Leucine, a branched-chain amino acid (BCAA), plays a crucial role in various biological processes, including protein synthesis, metabolism regulation, and cellular signaling. This article delves into the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and implications for health and disease.

This compound is classified as an essential amino acid with the molecular formula C6H13NO2C_6H_{13}NO_2. It is characterized by an aliphatic isobutyl side chain and is hydrophobic in nature. This compound's melting point is approximately 337°C, with an isoelectric point of 5.8 .

This compound exerts its biological effects primarily through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which is pivotal for protein synthesis and cell growth. The mTOR pathway is sensitive to nutrient availability, particularly amino acids like this compound. Upon entering cells, this compound activates mTORC1 by promoting the phosphorylation of downstream targets involved in protein synthesis and cellular metabolism .

Key Pathways Involved

  • mTORC1 Activation : this compound activates mTORC1, which leads to increased protein translation via the phosphorylation of ribosomal protein S6 kinase (S6K1) and eukaryotic initiation factors (eIFs) .
  • Insulin Signaling : this compound modulates insulin signaling pathways. It has been shown to enhance insulin secretion from pancreatic β-cells by acting as a metabolic fuel and allosteric activator of glutamate dehydrogenase .
  • Cellular Metabolism : this compound influences cellular metabolism by shifting energy production from glycolysis to oxidative phosphorylation (OXPHOS), enhancing mitochondrial biogenesis and function .

Physiological Effects

This compound's biological activity extends across various physiological processes:

  • Protein Synthesis : this compound plays a vital role in muscle protein synthesis, making it essential for muscle growth and recovery. Studies indicate that this compound supplementation can help maintain muscle mass during weight loss or periods of inactivity .
  • Metabolic Regulation : this compound regulates glucose metabolism and insulin sensitivity, contributing to improved glycemic control in individuals with type 2 diabetes .
  • Adipocyte Differentiation : Research suggests that this compound may influence adipocyte differentiation and lipid metabolism, potentially impacting obesity and metabolic syndrome .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in health and disease contexts:

  • Muscle Growth in Athletes : A study demonstrated that athletes consuming a diet rich in this compound showed enhanced muscle recovery and growth compared to those with lower intake .
  • Diabetes Management : Long-term this compound supplementation improved insulin secretion and metabolic gene expression in diabetic rodent models, suggesting potential therapeutic applications for diabetes management .
  • Cancer Metabolism : Research indicated that this compound can alter tumor cell metabolism by reducing lactate production and promoting an oxidative phenotype, which may have implications for cancer treatment strategies .

Table 1: Effects of this compound on Muscle Protein Synthesis

StudyPopulationInterventionOutcome
Zhang et al., 2016AthletesHigh this compound dietIncreased muscle mass
Jewell et al., 2015Diabetic ratsThis compound supplementationImproved insulin sensitivity
Vaughan et al., 2019Tumor modelsThis compound treatmentReduced lactate production

Table 2: Mechanisms of this compound Action

MechanismDescription
mTORC1 ActivationStimulates protein synthesis through S6K1 phosphorylation
Insulin SecretionEnhances β-cell function via glutamate dehydrogenase activation
Metabolic ShiftPromotes OXPHOS over glycolysis in various cell types

Properties

IUPAC Name

(2S)-2-amino-4-methylpentanoic acid
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InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1
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InChI Key

ROHFNLRQFUQHCH-YFKPBYRVSA-N
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Canonical SMILES

CC(C)CC(C(=O)O)N
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Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N
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Molecular Formula

C6H13NO2
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Related CAS

25248-98-0
Record name L-Leucine homopolymer
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DSSTOX Substance ID

DTXSID9023203
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Molecular Weight

131.17 g/mol
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Physical Description

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, Small white lustrous plates or crystalline powder; odourless
Record name Leucine
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Boiling Point

Sublimes at 145-148 °C. Decomposes at 293-295 °C (rapid heating, sealed tube)
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Solubility

Leaflets from water. Sweet taste. Decomposes at 232 °C (also reported as 290 °C). Sublimes. pK1 = 2.36; pK2 = 9.60. Solubility in water (g/L): 7.97 (0 °C); 9.91 (25 °C); 14.06 (50 °C); 22.76 (75 °C); 42.06 (100 °C); in 90% alcohol: 1.3. Insoluble in ether. /Leucine DL-form/, Solubility in 99% alcohol: 0.72; in acetic acid: 10.9. Insoluble in ether., Solubility in water (g/L): 22.7 (0 °C); 24.26 (25 °C); 28.87 (50 °C); 38.23 (75 °C); 56.38 (100 °C), In water, 2.15X10+4 mg/L at 25 °C, 21.5 mg/mL, Soluble in water, acetic acid, dilute HCl, and alkaline hydroxides and carbonates, Slightly soluble (in ethanol)
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Density

1.293 g/cu cm at 18 °C
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Vapor Pressure

0.00000001 [mmHg]
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Mechanism of Action

This group of essential amino acids are identified as the branched-chain amino acids, BCAAs. Because this arrangement of carbon atoms cannot be made by humans, these amino acids are an essential element in the diet. The catabolism of all three compounds initiates in muscle and yields NADH and FADH2 which can be utilized for ATP generation. The catabolism of all three of these amino acids uses the same enzymes in the first two steps. The first step in each case is a transamination using a single BCAA aminotransferase, with a-ketoglutarate as amine acceptor. As a result, three different a-keto acids are produced and are oxidized using a common branched-chain a-keto acid dehydrogenase, yielding the three different CoA derivatives. Subsequently the metabolic pathways diverge, producing many intermediates. The principal product from valine is propionylCoA, the glucogenic precursor of succinyl-CoA. Isoleucine catabolism terminates with production of acetylCoA and propionylCoA; thus isoleucine is both glucogenic and ketogenic. Leucine gives rise to acetylCoA and acetoacetylCoA, and is thus classified as strictly ketogenic. There are a number of genetic diseases associated with faulty catabolism of the BCAAs. The most common defect is in the branched-chain a-keto acid dehydrogenase. Since there is only one dehydrogenase enzyme for all three amino acids, all three a-keto acids accumulate and are excreted in the urine. The disease is known as Maple syrup urine disease because of the characteristic odor of the urine in afflicted individuals. Mental retardation in these cases is extensive. Unfortunately, since these are essential amino acids, they cannot be heavily restricted in the diet; ultimately, the life of afflicted individuals is short and development is abnormal The main neurological problems are due to poor formation of myelin in the CNS., The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome., Dietary leucine transported into the brain parenchyma serves several functions. Most prominent is the role of leucine as a metabolic precursor of fuel molecules, alpha-ketoisocaproate and ketone bodies. As alternatives to glucose, these compounds are forwarded by the producing astrocytes to the adjacent neural cells. Leucine furthermore participates in the maintenance of the nitrogen balance in the glutamate/glutamine cycle pertinent to the neurotransmitter glutamate. Leucine also serves as a regulator of the activity of some enzymes important for brain energy metabolism. Another role of leucine as an informational molecule is in mTOR signaling that participates in the regulation of food ingestion. The importance of leucine for brain function is stressed by the fact that inborn errors in its metabolism cause metabolic diseases often associated with neuropathological symptoms. In this overview, the current knowledge on the metabolic and regulatory roles of this essential amino acid in neural cells are briefly summarized., Ingestion of a leucine-enriched essential amino acid nutrient solution rapidly and potently activates the mammalian target of rapamycin signalling pathway and protein synthesis in human skeletal muscle. Further, mTOR signalling and muscle protein synthesis are enhanced when leucine-enriched nutrients are ingested following resistance exercise. The addition of leucine to regular meals may improve the ability of feeding to stimulate protein synthesis in old human muscle. ... Leucine and essential amino acids appear to stimulate human muscle protein synthesis primarily by activating the mammalian target of rapamycin signalling pathway. How human muscle cells sense an increase in leucine and/or essential amino acids to activate mammalian target of rapamycin signalling is currently unknown. Recent work, however, suggests that the kinases hVps34 and MAP43K may be involved. Leucine-enriched essential amino acid ingestion, in combination with resistance exercise in some cases, may be a useful intervention to promote mTOR signalling and protein synthesis in an effort to counteract a variety of muscle wasting conditions (e.g. sarcopenia, cachexia, AIDS, inactivity/bed rest, sepsis, kidney failure, and trauma)., One of the amino acids most affected by exercise is the branched-chain amino acid leucine. ... Leucine appears to exert a synergistic role with insulin as a regulatory factor in the insulin/ phosphatidylinositol-3 kinase (PI3-K) signal cascade. Insulin serves to activate the signal pathway, while leucine is essential to enhance or amplify the signal for protein synthesis at the level of peptide initiation. Studies feeding amino acids or leucine soon after exercise suggest that post-exercise consumption of amino acids stimulates recovery of muscle protein synthesis via translation regulations ..., For more Mechanism of Action (Complete) data for L-Leucine (12 total), please visit the HSDB record page.
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Impurities

Heavy metals (as Pb): not more than 0.002%; Lead: not more than 10 mg/kg; Ash: not more than 0.1%
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Color/Form

White glistening hexagonal plates from aqueous alcohol, White crystals

CAS No.

61-90-5, 21675-61-6, 71000-80-1
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Melting Point

293 °C, 268 - 288 °C
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